3-amino-5-phenylpyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-phenylpyrazine-2-carbonitrile: is an organic compound belonging to the pyrazine family It is characterized by the presence of an amino group at the third position, a phenyl group at the fifth position, and a carbonitrile group at the second position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-phenylpyrazine-2-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-phenylpyrazine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-amino-5-phenylpyrazine-2-carbonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Oxidized derivatives such as pyrazine oxides.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-amino-5-phenylpyrazine-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial and fungal strains, as well as certain cancer cell lines .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting infectious diseases and cancer. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-5-phenylpyrazine-2-carbonitrile and its derivatives involves interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes. In anticancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways and enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
3-amino-5-phenylpyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
3-amino-5-phenylpyrazine-2-carboxylic acid: Contains a carboxylic acid group at the second position.
3-amino-5-phenylpyrazine-2-thiol: Features a thiol group at the second position.
Uniqueness: 3-amino-5-phenylpyrazine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming diverse derivatives with specific activities.
Properties
CAS No. |
107343-70-4 |
---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.